7-Phenyl-1H-indole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

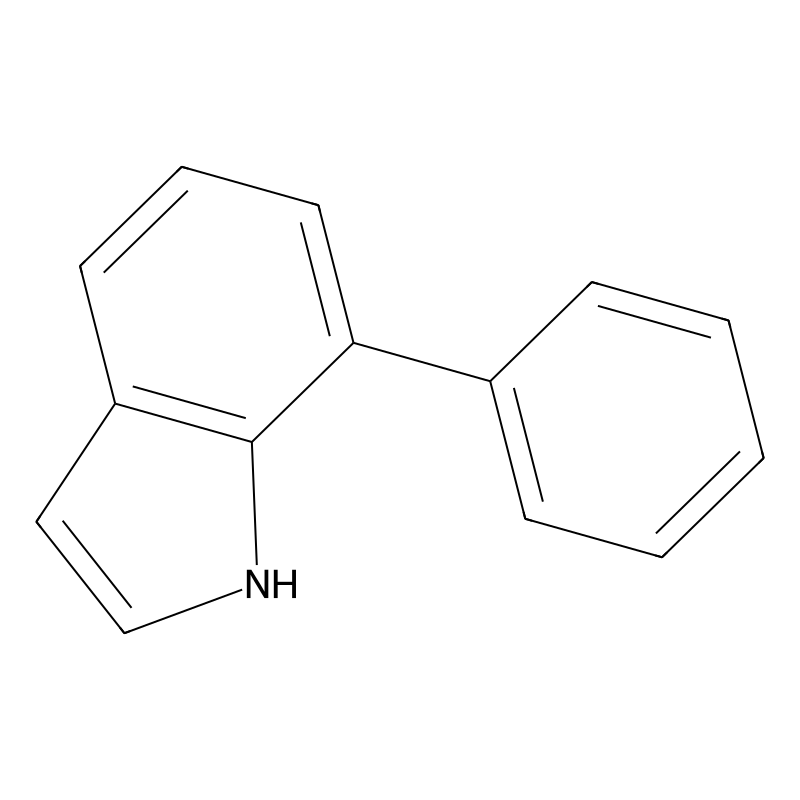

7-Phenyl-1H-indole is an organic compound with the molecular formula C₁₄H₁₁N. It features a phenyl group attached to the indole structure, a bicyclic compound consisting of a fused benzene and pyrrole ring. This compound is part of a larger class of indole derivatives, known for their diverse biological activities and applications in medicinal chemistry. The indole framework is significant in pharmaceuticals, as many naturally occurring compounds and synthetic drugs contain this structural motif.

Precursor for Synthetic Derivatives

7-Phenyl-1H-indole acts as a precursor for the synthesis of various derivatives with diverse properties and potential applications. These derivatives often involve modifications at different positions of the molecule, introducing functional groups or altering the electronic properties.

For example, 7-chloro-4-(trifluoromethyl)-3-phenyl-1H-indole exhibits anticonvulsant activity, making it a potential candidate for epilepsy treatment []. Similarly, 2-(4-bromophenyl)-7-methoxy-1H-indole shows promising anticancer properties against various cancer cell lines [].

These examples highlight how 7-Phenyl-1H-indole serves as a valuable starting material for the development of novel molecules with potential applications in medicinal chemistry.

Scaffold for Material Science Studies

The core structure of 7-Phenyl-1H-indole has also been explored in material science research. The rigid and planar structure, combined with the presence of aromatic rings, makes it a suitable candidate for the development of organic semiconductors or liquid crystals.

For instance, research suggests that incorporating 7-Phenyl-1H-indole units into polymer backbones can lead to materials with improved electrical conductivity and charge transport properties []. Additionally, studies have explored the use of 7-Phenyl-1H-indole derivatives in the development of photoluminescent materials with potential applications in organic light-emitting diodes (OLEDs) [].

7-Phenyl-1H-indole can undergo various chemical transformations, including:

- C-H Activation: It participates in C-H olefination reactions, particularly when reacted with alkenes or alkynes under catalytic conditions. For instance, rhodium-catalyzed oxidative annulation can yield complex products like pyrrolo[3,2,1-de]phenanthridines .

- Electrophilic Aromatic Substitution: The indole moiety can react with strong electrophiles, leading to substitution at various positions on the aromatic ring .

- Reduction Reactions: The carbonyl groups associated with derivatives of 7-phenyl-1H-indole can be reduced using agents like sodium borohydride or lithium aluminum hydride .

7-Phenyl-1H-indole and its derivatives exhibit a range of biological activities:

- Anticancer Properties: Some derivatives have shown promising results as microtubule destabilizers and have been evaluated for their antiproliferative effects against various cancer cell lines, including colon and breast cancer .

- Antimicrobial Activity: Indole derivatives are often investigated for their potential antimicrobial properties, making them candidates for new antibiotic drugs.

The synthesis of 7-Phenyl-1H-indole can be achieved through several methods:

- Fischer Indole Synthesis: This classic method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to yield indoles.

- Cyclization Reactions: The compound can also be synthesized via cyclization of appropriate precursors containing both phenyl and nitrogen functionalities.

- Rhodium-Catalyzed Reactions: Recent advancements include the use of rhodium catalysts for selective C-H activation and subsequent reactions to form 7-phenyl-1H-indole derivatives efficiently .

7-Phenyl-1H-indole has several applications in various fields:

- Pharmaceuticals: Its derivatives are explored as potential drug candidates due to their anticancer and antimicrobial properties.

- Material Science: Indoles are used in the development of organic semiconductors and dyes due to their electronic properties.

Research into the interactions of 7-Phenyl-1H-indole with biological targets has revealed:

- Binding Affinity: Molecular docking studies have shown that certain derivatives bind effectively to tubulin at the colchicine site, indicating their potential as anticancer agents .

- Mechanistic Insights: Studies have explored how these compounds induce apoptosis in cancer cells, providing insights into their therapeutic mechanisms.

Several compounds share structural similarities with 7-Phenyl-1H-indole. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 5-Methylindole | Indole derivative | Exhibits distinct biological activity profiles. |

| 2-(4-Methylphenyl)-1H-indole | Substituted indole | Known for its anti-inflammatory properties. |

| 3-(4-Fluorophenyl)-1H-indole | Fluorinated indole | Demonstrates enhanced binding affinity in drug design. |

| 6-(4-Methoxyphenyl)-1H-indole | Methoxy-substituted | Potentially useful in neuropharmacology studies. |

Each of these compounds possesses unique characteristics that differentiate them from 7-Phenyl-1H-indole while retaining the fundamental indole structure that contributes to their biological activities.

Polyketide synthase 13 represents a critical enzyme in the mycolic acid biosynthetic pathway of Mycobacterium tuberculosis, making it an essential target for antimycobacterial therapy [1] [2]. The enzyme functions as a multidomain protein complex that catalyzes the final condensation step in mycolic acid synthesis, specifically mediating the formation of α-alkyl β-ketoacids through the condensation of long-chain fatty acids [3] [4].

The thioesterase domain of Pks13 serves as the primary binding site for indole-based inhibitors [1] [5]. Structural investigations reveal that the thioesterase domain exhibits dual functionality, initially acting as a hydrolase to break thioester bonds and subsequently functioning as an acyltransferase to form trehalose monomycolate [6]. This unique mechanism distinguishes mycobacterial polyketide synthases from conventional systems and provides specific targeting opportunities.

Research demonstrates that N-phenylindole derivatives achieve potent inhibition through high-affinity binding to the Pks13-thioesterase domain [1]. Structure-guided optimization studies have identified compounds with minimum inhibitory concentration values as low as 0.0625 μg/mL against Mycobacterium tuberculosis H37Rv [1]. The binding mode involves specific interactions with key amino acid residues within the active site, including hydrogen bonding networks and hydrophobic contacts that stabilize the inhibitor-enzyme complex [7].

Thermal stability analysis confirms that effective inhibitors bind with high affinity to the Pks13-thioesterase domain, as evidenced by shifts in melting temperature profiles [1]. Surface plasmon resonance studies further validate direct binding interactions, with dissociation constants in the micromolar range for potent inhibitors [7]. The structure-activity relationship analysis reveals that substituents at specific positions of the indole scaffold are critical for maintaining antimycobacterial activity, particularly modifications that enhance binding complementarity with the enzyme active site [8].

The mechanism of action involves competitive inhibition of the natural substrate binding, effectively disrupting the mycolic acid biosynthetic pathway [9]. This interference compromises the structural integrity of the mycobacterial cell wall, ultimately leading to bacterial cell death [4]. The specificity for mycobacterial Pks13 over human enzymes provides a therapeutic window for selective antimycobacterial activity [5].

Tubulin Polymerization Modulation in Anticancer Activity

Tubulin represents a fundamental target for anticancer therapeutics due to its essential role in microtubule dynamics and cellular division [10] [11]. The α-β tubulin heterodimer serves as the building block for microtubules, with polymerization and depolymerization processes critical for proper mitotic spindle formation [12] [13].

7-Phenyl-1H-indole derivatives demonstrate potent tubulin polymerization inhibition through binding at the colchicine site, which is located at the interface between α and β subunits within the tubulin heterodimer [14] [15]. The colchicine binding site encompasses a confined space bounded by β-strands S8 and S9, α-helices H7 and H8, loop T5 of the beta subunit, and loop T7 of the alpha subunit [16]. This binding site exhibits a width of approximately 4-5 Å and represents a critical regulatory region for microtubule assembly [15].

Molecular docking studies reveal that indole-based tubulin inhibitors establish specific interactions within the colchicine domain [10] [17]. The trimethoxyphenyl moiety, commonly present in potent inhibitors, forms crucial hydrogen bonds with cysteine β241 and establishes van der Waals contacts with leucine β248, leucine β255, asparagine β258, and methionine β259 [10]. The indole nucleus provides additional stabilization through π-π stacking interactions and hydrophobic contacts with surrounding amino acid residues [18].

Structure-activity relationship investigations demonstrate that halogen substitutions at positions 4-7 of the indole ring significantly enhance tubulin polymerization inhibition [18]. Specifically, 7-fluoro substitution has been identified as providing optimal hydrogen bond acceptor properties, leading to enhanced binding affinity [18]. Sulfur-bridged derivatives show particularly potent activity, with tubulin polymerization inhibition IC50 values as low as 0.58 ± 0.06 μM [10].

The mechanism involves disruption of the normal tubulin conformational equilibrium between curved and straight configurations [14] [19]. Binding of indole derivatives to the colchicine site prevents the conformational changes required for microtubule assembly, effectively stabilizing tubulin in its curved, assembly-incompetent state [19]. This mechanism leads to G2/M cell cycle arrest, with studies showing greater than 80% of cells arrested in this phase at concentrations of 20-50 nM [18].

Cellular consequences include disruption of the microtubule cytoskeleton, interference with mitotic spindle formation, and ultimately induction of apoptotic cell death [10] [20]. The selectivity for rapidly dividing cancer cells over normal cells provides the therapeutic basis for anticancer activity [18] [21].

Nuclear Factor-κB Pathway Suppression for Anti-Inflammatory Effects

Nuclear Factor-κB represents a master regulator of inflammatory responses, controlling the transcription of numerous genes involved in immune activation and inflammatory mediator production [22] [23]. The NF-κB family comprises five members: RelA (p65), RelB, c-Rel, NF-κB1 (p50), and NF-κB2 (p52), which form various dimeric complexes that regulate distinct gene expression programs [24] [25].

The canonical NF-κB pathway involves signal-induced activation of the IκB kinase complex, comprising catalytic subunits IKKα and IKKβ and the regulatory subunit NEMO [26] [27]. Upon stimulation by pro-inflammatory signals, the IKK complex phosphorylates IκBα at specific serine residues, leading to its ubiquitination and proteasomal degradation [22] [26]. This process releases NF-κB dimers from cytoplasmic sequestration, enabling nuclear translocation and transcriptional activation of target genes [28] [25].

Indole derivatives demonstrate potent NF-κB pathway suppression through multiple mechanisms [29] [30]. Specific indole-hydantoin derivatives effectively inhibit NF-κB activation by preventing phosphorylation of the p65 subunit at serine 276, a critical post-translational modification required for transcriptional activity [30]. This mechanism prevents the interaction between phosphorylated p65 and the transcriptional coactivator CBP (cAMP response element-binding protein-binding protein), effectively blocking target gene transcription [30].

Additional mechanisms include direct inhibition of IκB kinase activity, as demonstrated by indole-3-carbinol, which suppresses both constitutive and induced NF-κB activation [31]. This compound effectively blocks the sequential cascade of IκBα phosphorylation, ubiquitination, and degradation, maintaining NF-κB in its inactive, cytoplasmic-sequestered state [31]. The inhibition encompasses multiple stimuli, including tumor necrosis factor, interleukin-1β, lipopolysaccharide, and other inflammatory triggers [31].

The downstream consequences of NF-κB pathway suppression include reduced production of pro-inflammatory mediators such as nitric oxide, chemokines CCL2 and CXCL1, and cytokines including tumor necrosis factor-α and interleukin-6 [30] [32]. Molecular studies demonstrate that indole derivatives effectively suppress the expression of inducible nitric oxide synthase, cyclooxygenase-2, and other inflammation-associated enzymes [32].

Structure-activity relationship analysis reveals that specific indole modifications enhance anti-inflammatory potency [30] [32]. The presence of hydantoin moieties in indole derivatives provides optimal NF-κB inhibition, while substituent modifications at various positions modulate both potency and selectivity [30]. Quantitative structure-activity relationship studies indicate that molecular polarizability and lipophilicity parameters significantly influence anti-inflammatory activity [32].

The therapeutic implications of NF-κB pathway suppression extend to multiple inflammatory conditions, including acute inflammatory diseases, neuroinflammation, and cancer-associated inflammation [29] [33]. The ability to selectively modulate NF-κB activity without completely abrogating immune function represents a promising therapeutic approach for inflammatory disease management [23].